3-Chloro-4-cyanobenzoyl chloride
Description
Historical Context and Evolution of Benzoyl Chloride Chemistry
The study of benzoyl chloride and its derivatives is a cornerstone of organic chemistry. Benzoyl chloride, the parent compound of this class, was first prepared through the treatment of benzaldehyde (B42025) with chlorine. wikipedia.orgatamanchemicals.com Early production methods also involved the chlorination of benzyl (B1604629) alcohol. atamanchemicals.comsciencemadness.org Over time, more efficient and general laboratory and industrial syntheses were developed. The most common methods involve the reaction of benzoic acid with standard chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. atamanchemicals.comsciencemadness.org
The fundamental reactions of benzoyl chloride, such as its hydrolysis to benzoic acid, reaction with alcohols to form esters, and reaction with amines to form amides, have been known for well over a century. wikipedia.orgsciencemadness.org Its utility in the Friedel-Crafts acylation of aromatic compounds to produce benzophenones and related derivatives further cemented its role as a fundamental reagent in organic synthesis. wikipedia.orgatamanchemicals.com The evolution of this field saw a shift from the study of the parent molecule to its many substituted derivatives. Chemists began to explore how substituents on the benzene (B151609) ring could modulate the reactivity of the acyl chloride and introduce new functionalities into target molecules, leading to the development of a vast library of substituted benzoyl chlorides for a wide array of applications. wikipedia.org
Significance of Substituted Benzoyl Chlorides as Synthetic Intermediates
Substituted benzoyl chlorides are highly valued as versatile intermediates in chemical synthesis. google.com The substituents on the aromatic ring can be strategically chosen to serve several purposes: they can alter the reactivity of the acyl chloride group, provide a handle for subsequent chemical modifications, or become an integral part of the final product's structure and function. For instance, 4-nitrobenzoyl chloride is a key precursor to the anesthetic procaine, while 4-chlorobenzoyl chloride is used in the manufacture of high-performance polymers. wikipedia.org
These intermediates are critical in the production of dyes, pharmaceuticals, organic peroxides, and resins. atamanchemicals.comnbinno.com The ability to introduce specific groups onto the benzene ring allows for the fine-tuning of the properties of the final products. A significant challenge and area of research in this field has been the development of synthetic methods that produce specific isomers in high yield, as the position of the substituent is often crucial for the desired activity or property. orgsyn.org Processes for preparing substituted benzoyl chlorides directly from the corresponding substituted benzaldehydes have been developed to meet the industrial demand for these important building blocks. google.com 3-Chloro-4-cyanobenzoyl chloride exemplifies this class of molecules, where the chloro and cyano groups offer multiple pathways for creating complex, high-value chemical entities.
Research Landscape and Current Trends in Aromatic Acyl Halide Studies
Modern research on aromatic acyl halides continues to evolve, focusing on improving synthetic efficiency, enhancing reagent stability, and expanding their applications into novel areas. A significant trend is the development of greener and milder synthetic methods. For example, recent studies have explored the electrochemical synthesis of aromatic esters via the in-situ generation of acyl chlorides from trichloromethyl compounds, bypassing the need for hazardous chlorinating agents like thionyl chloride or oxalyl chloride. acs.org
Another area of active investigation is the modulation of acyl chloride reactivity and stability. Researchers have shown that introducing large, delocalized π-systems, such as a phenanthro[9,10-d]imidazole group, can significantly enhance the stability of an acyl chloride, making it easier to handle, store, and even crystallize. rsc.org This allows for more precise control over acylation reactions.
The application of substituted benzoyl chlorides in materials science and medicinal chemistry is also expanding. For example, 4-cyanobenzoyl chloride has been utilized in the synthesis of novel liquid crystalline compounds containing heteroaromatic rings like isoxazoles and tetrazoles. sigmaaldrich.com The unique electronic and structural contributions of the cyano group are essential for achieving the desired mesomorphic properties. Furthermore, the development of catalyst-controlled regioselective acylation reactions allows for the precise modification of complex molecules like carbohydrates, where different acyl halides, including substituted benzoyl chlorides, can be directed to specific positions on a molecule. acs.org These advanced synthetic strategies underscore the enduring importance and expanding research landscape of aromatic acyl halides like this compound.
Chemical Data and Properties
The following table summarizes key properties of this compound and its immediate precursor.
| Property | This compound | 3-Chloro-4-cyanobenzoic acid |
| Molecular Formula | C₈H₄ClNO | C₈H₄ClNO₂ |
| Molecular Weight | 179.58 g/mol | 181.57 g/mol |
| IUPAC Name | This compound | 3-chloro-4-cyanobenzoic acid |
| CAS Number | 87235-59-8 | 1261685-26-0 |
| Physical Form | Solid | Solid |
| Key Precursor | 3-Chloro-4-cyanobenzoic acid | 3,4-Dichloronitrobenzene |
| Data sourced from PubChem and other chemical suppliers. |
Overview of Synthetic Reactions
This table outlines common reactions involving benzoyl chlorides, which are characteristic of this compound's reactivity.
| Reaction Type | Reactant | Product Class | Significance |
| Hydrolysis | Water (H₂O) | Carboxylic Acid | Reaction with atmospheric moisture, relevant for handling and storage. wikipedia.org |
| Alcoholysis | Alcohols (R-OH) | Esters | A primary method for synthesizing benzoate (B1203000) esters. sciencemadness.org |
| Aminolysis | Amines (R-NH₂) | Amides | Key reaction for producing a wide range of amides, including many pharmaceuticals. sciencemadness.org |
| Friedel-Crafts Acylation | Aromatic Compounds | Benzophenones | Forms carbon-carbon bonds, used to create ketones and dye precursors. atamanchemicals.com |
| Peroxide Formation | Hydrogen Peroxide (H₂O₂) / Base | Diacyl Peroxides | Industrial synthesis of initiators for polymer chemistry, like benzoyl peroxide. wikipedia.org |
| This table summarizes general reactions applicable to the benzoyl chloride functional group. |
Table of Compounds
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-cyanobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-7-3-5(8(10)12)1-2-6(7)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYACXSOGYNXRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Chloro 4 Cyanobenzoyl Chloride
Conventional Routes for Acyl Chloride Formation
Traditional methods for the synthesis of acyl chlorides, including 3-Chloro-4-cyanobenzoyl chloride, primarily rely on the direct chlorination of the corresponding carboxylic acid or the selective halogenation of an aromatic precursor. These well-established routes are widely used due to their reliability and straightforward application.
Carboxylic Acid Chlorination (e.g., utilizing Thionyl Chloride, Oxalyl Chloride, or Phosgene (B1210022) Derivatives)
The most common and direct method for preparing this compound is through the chlorination of 3-chloro-4-cyanobenzoic acid. This transformation can be achieved using several standard chlorinating agents.
Thionyl Chloride (SOCl₂): Thionyl chloride is a widely used reagent for converting carboxylic acids to acyl chlorides due to the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. masterorganicchemistry.com The reaction is typically carried out by heating the carboxylic acid in an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). A general procedure involves refluxing the carboxylic acid with thionyl chloride until the reaction is complete, followed by distillation to remove the excess reagent and isolate the acyl chloride. googleapis.com For instance, the synthesis of 3-chlorobenzoyl chloride from 3-chlorobenzoic acid has been reported with a 90% yield when stirred overnight at 90°C in thionyl chloride.
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often preferred for smaller-scale reactions or when milder conditions are required. wikipedia.org Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride, which are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all volatile. The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature, often with a DMF catalyst. orgsyn.orgorganic-chemistry.org
Phosgene (COCl₂) and its Derivatives: Phosgene and its safer-to-handle derivatives, such as diphosgene and triphosgene (B27547), are also utilized for the synthesis of acyl chlorides from carboxylic acids. google.compharmaceutical-networking.com These reagents are highly effective but require careful handling due to their extreme toxicity. aspirationsinstitute.com The reaction of a carboxylic acid with phosgene yields the corresponding acyl chloride, with hydrogen chloride and carbon dioxide as byproducts. google.com A patent for the preparation of 4-cyanobenzoyl chlorides specifically lists phosgene, diphosgene, and triphosgene as suitable chlorinating agents for the conversion of the corresponding benzoic acids. google.com
Table 1: Comparison of Conventional Chlorinating Agents for Carboxylic Acids
| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in a solvent, often with heating and a DMF catalyst | SO₂, HCl | Volatile byproducts, relatively inexpensive | Harsh conditions may not be suitable for sensitive substrates |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), room temperature, DMF catalyst | CO, CO₂, HCl | Milder conditions, volatile byproducts | More expensive than thionyl chloride |
| Phosgene (COCl₂) | Inert solvent | HCl, CO₂ | Highly reactive and efficient | Extremely toxic, requires specialized handling |
Selective Halogenation Strategies (e.g., Directed Chlorination on Aromatic Rings)
An alternative approach to synthesizing this compound involves the selective introduction of the chloro and cyano groups onto a pre-existing benzoyl chloride or a related aromatic precursor. This strategy often requires careful control of reaction conditions and the use of specific catalysts to achieve the desired regioselectivity.
One potential pathway involves the chlorination of a substituted benzoyl chloride. For example, a process for preparing 3-chloro-4-fluorobenzoyl chloride involves the chlorination of 4-fluorobenzoyl chloride using a chlorinating agent in the presence of a catalyst such as iodine or iron(III) chloride. google.com This suggests that a similar strategy could be employed starting from 4-cyanobenzoyl chloride, where the cyano group would direct the incoming chloro substituent to the meta position (position 3). The preferential production of the meta-isomer during the chlorination of benzoyl chloride in the presence of a ferric halide-iodine cocatalyst system has also been reported. google.com
Another synthetic route involves building the desired substitution pattern on the aromatic ring through a series of reactions. A patent describes the synthesis of a related compound, 3-chloro-4-cyanophenyl benzoate (B1203000), starting from 2-chloro-4-nitrobenzoic acid. googleapis.com This multi-step process includes the conversion of the carboxylic acid to the benzoyl chloride, followed by amidation, and then dehydration of the resulting benzamide (B126) to form the nitrile (cyano) group. googleapis.comgoogle.com Such a sequence highlights the strategic manipulation of functional groups to arrive at the target molecule.
Modern and Sustainable Synthesis Approaches
Recent advancements in synthetic chemistry have focused on the development of more efficient, selective, and environmentally friendly methods for the preparation of chemical compounds. These modern approaches are increasingly being applied to the synthesis of important intermediates like this compound.
Catalytic Transformations in Benzoyl Chloride Synthesis (e.g., Palladium-mediated couplings)
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of benzoyl chloride synthesis, palladium-catalyzed carbonylation reactions are of particular interest. These reactions typically involve the coupling of an aryl halide or a related precursor with carbon monoxide in the presence of a palladium catalyst to form the corresponding acyl palladium intermediate, which can then be converted to the benzoyl chloride.
For example, palladium-catalyzed carbonylative cyclization reactions have been developed for the synthesis of various heterocyclic compounds, demonstrating the versatility of acylpalladium intermediates generated from benzyl (B1604629) chlorides and carbon monoxide. rsc.org While not a direct synthesis of this compound, these methods showcase the potential of palladium catalysis in forming the benzoyl chloride moiety under relatively mild conditions. The Stille reaction, which involves the palladium-catalyzed coupling of organostannanes with organic halides, has also been applied to the synthesis of ketones from aroyl chlorides, indicating the utility of palladium catalysis in transformations involving benzoyl chlorides. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial for maximizing the yield and purity of the desired product while minimizing waste and side reactions. For the synthesis of this compound, this can involve fine-tuning both conventional and modern synthetic methods.
In the conventional chlorination of 3-chloro-4-cyanobenzoic acid, factors such as the choice of chlorinating agent and the reaction temperature can significantly impact the outcome. A patent describing the preparation of 4-cyanobenzoyl chlorides from 4-carbamoylbenzoic acids highlights the importance of controlling the amount of the chlorinating agent and the reaction temperature to achieve a selective transformation. google.com The reaction time is also a critical parameter, with typical times ranging from 1 to 12 hours. google.com
In catalytic processes, the choice of ligand for the metal catalyst can have a profound effect on the reaction's efficiency and selectivity. For instance, in a palladium-catalyzed carbonylative cyclization, screening various phosphine (B1218219) ligands such as dppp, Xantphos, and BINAP revealed that the choice of ligand significantly influenced the product yield. rsc.org
Table 2: Key Parameters for Optimization in the Synthesis of Benzoyl Chlorides
| Parameter | Influence on the Reaction | Example of Optimization |
|---|---|---|
| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to side products. | Heating a mixture of 3-chlorobenzoic acid and thionyl chloride at 90°C to ensure complete conversion. |
| Solvent | Influences solubility of reactants and can affect reaction pathways. | Using an inert solvent like dichloromethane for reactions with oxalyl chloride to maintain mild conditions. orgsyn.org |
| Catalyst/Reagent Concentration | Stoichiometry is critical for complete conversion and to avoid side reactions. | Using 2 to 15 equivalents of a chlorinating agent for the conversion of a dicarboxylic acid monoamide to a cyano acyl chloride. google.com |
| Catalyst Ligand (for catalytic reactions) | Fine-tunes the electronic and steric properties of the metal center, impacting yield and selectivity. | In a palladium-catalyzed reaction, switching from PPh₃ to BINAP as the ligand increased the product yield from 14% to 45%. rsc.org |
Development of Eco-Friendly Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic routes to reduce environmental impact. This involves the use of less hazardous reagents, the avoidance of toxic solvents, and the improvement of energy efficiency.
For the synthesis of this compound, this could involve replacing hazardous reagents like phosgene with safer alternatives or developing catalytic systems that operate under milder, more environmentally benign conditions. For example, research into the eco-friendly synthesis of other chemical compounds has explored the use of microwave irradiation to accelerate reactions and reduce the need for harsh solvents. Another approach is the development of solvent-free reaction conditions or the use of water as a solvent, as demonstrated in the copper-catalyzed synthesis of 2-hydroxybenzamides. researchgate.net
Table of Compounds
Elucidation of Reaction Mechanisms and Reactivity Profile of 3 Chloro 4 Cyanobenzoyl Chloride
Nucleophilic Acyl Substitution Pathways
The primary reaction mechanism for 3-Chloro-4-cyanobenzoyl chloride is nucleophilic acyl substitution. This process involves the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion. The general mechanism proceeds through a tetrahedral intermediate.
Kinetics and Thermodynamics of Esterification Reactions
The thermodynamics of esterification are generally favorable, with the formation of a stable ester and hydrochloric acid. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl produced and drive the equilibrium towards the products. ncert.nic.in
A study on the benzoylation of alcohols using benzoyl chloride was significantly accelerated by the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), even at low temperatures, affording high yields of the corresponding benzoates. organic-chemistry.org This suggests that the choice of base or promoter can have a substantial impact on the reaction kinetics.
Mechanism of Amidation Reactions
The reaction of this compound with amines to form amides follows a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemguide.co.uk This initial attack forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated. chemguide.co.ukchemguide.co.uk A base, often an excess of the amine itself or a non-nucleophilic base like pyridine, is used to neutralize the liberated HCl. ncert.nic.inchemguide.co.uk
The reactivity in amidation reactions is also influenced by the basicity of the amine. Less basic amines, such as aromatic amines, have been observed to react faster with benzoyl chloride than more basic aliphatic amines in certain solvent systems like N,N-dimethylacetamide (DMAC). researchgate.net Acyl chlorides are highly reactive and can be used to acylate even unreactive amines. youtube.com
Acylation of Diverse Nucleophiles (e.g., Resins, N-Heterocycles, Ynamides)
This compound is a versatile acylating agent capable of reacting with a variety of nucleophiles beyond simple alcohols and amines.
Resins: Acyl chlorides are commonly used to functionalize polymer resins. For example, they can react with amine or alcohol functional groups on a solid support to immobilize a particular molecule. This is a key step in solid-phase synthesis.
N-Heterocycles: N-heterocycles like pyrrole (B145914), indole, and imidazole (B134444) can be N-acylated with benzoyl chlorides. organic-chemistry.org For instance, the N-acylation of pyrrole with benzoyl chloride can be achieved with high regioselectivity. organic-chemistry.org The Friedel-Crafts benzoylation of N-methylpyrrole has also been studied, highlighting the competition between N-acylation and C-acylation. nih.gov
Ynamides: Ynamides can undergo nucleophilic addition to acyl chlorides, catalyzed by copper(I) iodide, to produce 3-aminoynones in high yields. acs.orgnih.gov This reaction provides a convenient method for the formation of carbon-carbon bonds. acs.orgnih.gov For example, the reaction of an ynamide with 4-chlorobenzoyl chloride in the presence of a copper catalyst and a base proceeds efficiently. acs.org Given this, a similar reaction with this compound would be expected to proceed readily.
Influence of Substituents on Chemical Reactivity and Selectivity
The reactivity and selectivity of this compound are significantly modulated by the electronic and steric effects of its substituents.
Role of the Cyano Group in Electron Density and Reactivity Modulation
The cyano group (C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. nih.gov Its presence on the benzene (B151609) ring at the para-position to the benzoyl chloride functionality has several key effects:
Increased Electrophilicity: The cyano group withdraws electron density from the aromatic ring and, by extension, from the carbonyl carbon through both inductive and resonance effects. This depletion of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov
Reactivity Enhancement: The increased electrophilicity leads to a higher reaction rate for nucleophilic acyl substitution reactions. This is a general trend observed for electron-withdrawing groups on benzoyl chlorides. uni.edu
Stereoelectronic Effects of Halogen Atoms (e.g., Ortho-Chlorine Influence)
The chlorine atom at the meta-position (ortho to the carbonyl group) in this compound also plays a crucial role in its reactivity:
Inductive Effect: As an electronegative halogen, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect), further increasing the electrophilicity of the carbonyl carbon.
Steric Hindrance: The presence of the ortho-chlorine atom can introduce some steric hindrance around the reaction center. This can potentially slow down the rate of reaction with bulky nucleophiles compared to an unhindered acyl chloride.
Twisting of the Carbonyl Group: In some ortho-substituted benzoyl chlorides, steric repulsion between the ortho-substituent and the carbonyl group can cause the carbonyl group to twist out of the plane of the benzene ring. nih.gov This twisting can disrupt the conjugation between the carbonyl group and the aromatic ring, which can have complex effects on reactivity. However, for a single chloro substituent, this effect is generally less pronounced than for bulkier groups. nih.gov
The combined electronic effects of the para-cyano and ortho-chloro groups make the carbonyl carbon of this compound highly electrophilic, leading to high reactivity in nucleophilic acyl substitution reactions.
Data Tables
Table 1: Representative Reaction Conditions for Acylation Reactions with Substituted Benzoyl Chlorides
| Acyl Chloride | Nucleophile | Solvent | Catalyst/Base | Product Type | Yield (%) | Reference |
| Benzoyl chloride | Aniline | Cyrene™ | Triethylamine | Amide | 81 | hud.ac.uk |
| 2-Fluorobenzoyl chloride | Aniline | Cyrene™ | Triethylamine | Amide | >70 | hud.ac.uk |
| 4-Chlorobenzoyl chloride | Ynamide | Chloroform | Copper(I) iodide / DIPEA | 3-Aminoynone | 96 | acs.org |
| Benzoyl chloride | N-Methylpyrrole | Chloroform | Resorcinarene capsule | Acylated Pyrrole | 99 | nih.gov |
| Benzoyl chloride | Ethanol | Ethanol | None | Ester | - | uni.edu |
Detailed Mechanistic Investigations
The reactivity of this compound, a bifunctional aromatic compound, is governed by the interplay of its acyl chloride group and the electronic effects of the chloro and cyano substituents on the benzene ring. Understanding its reaction mechanisms is crucial for predicting its behavior in various chemical transformations. The following sections delve into the detailed mechanistic pathways that this compound and related benzoyl chlorides can undergo.
Analysis of Concerted vs. Stepwise Reaction Pathways
Chemical reactions can proceed through two primary mechanistic routes: a concerted pathway, where all bond-breaking and bond-forming events occur in a single transition state, or a stepwise pathway, which involves one or more reactive intermediates. psiberg.comdifferencebetween.com The distinction is fundamental to understanding the reactivity of acyl chlorides.
Stepwise Mechanism: For most nucleophilic acyl substitution reactions, benzoyl chlorides follow a stepwise pathway known as the tetrahedral mechanism or addition-elimination mechanism . This process involves two distinct steps:
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
Elimination: The carbonyl π-bond is reformed, leading to the expulsion of the chloride ion as the leaving group.
This stepwise process is generally favored for reactions at a carbonyl carbon. In the case of this compound, the strong electron-withdrawing properties of both the 4-cyano and 3-chloro groups increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and facilitating the initial addition step.
Concerted Mechanism: A fully concerted reaction, analogous to an SN2 reaction, involves the simultaneous attack of the nucleophile and departure of the leaving group. differencebetween.com While common for alkyl halides, this pathway is less typical for acyl compounds due to the stability of the tetrahedral intermediate. However, the reaction landscape is a spectrum, and some reactions may have transition states with significant concerted character, where bond formation and bond cleavage are partially synchronous.
Dissociative Stepwise (SN1-like) Mechanism: Another stepwise possibility is a dissociative pathway where the C-Cl bond breaks first to form a highly reactive benzoyl cation (an acylium ion) intermediate, which is then captured by the nucleophile. nih.gov This SN1-like mechanism is generally disfavored for benzoyl chlorides unless the benzene ring bears strong electron-donating groups that can stabilize the positive charge of the acylium ion. nih.govrsc.org For this compound, the powerful electron-withdrawing nature of the substituents would severely destabilize the acylium ion, making this pathway energetically prohibitive.
Table 1: Comparison of Concerted vs. Stepwise Pathways for Acyl Chloride Reactivity
| Feature | Concerted Pathway (SN2-like) | Stepwise Pathway (Addition-Elimination) | Stepwise Pathway (SN1-like/Dissociative) |
| Number of Steps | One | Two | Two |
| Intermediates | None | Tetrahedral Intermediate | Acylium Ion (Benzoyl Cation) |
| Rate-Determining Step | The single concerted step | Typically the first step (addition) | First step (ionization to form cation) |
| Governing Factors | Steric hindrance, nucleophile strength | Carbonyl electrophilicity, nucleophile strength | Cation stability, solvent ionizing power |
| Relevance to this compound | Unlikely as a pure mechanism | Highly probable primary pathway | Highly improbable due to electron-withdrawing groups |
Solvolysis Mechanisms (e.g., SN1, SN2 pathways of related Benzyl (B1604629) Chlorides)
Solvolysis, a reaction where the solvent acts as the nucleophile, provides significant insight into reaction mechanisms. The solvolysis of substituted benzoyl chlorides is sensitive to both substituent and solvent effects, often proceeding through a spectrum of mechanisms ranging from associative (SN2-like) to dissociative (SN1-like). nih.govnih.gov
While the prompt mentions an analogy to benzyl chlorides, it is important to distinguish their reactivity. Benzyl chlorides (Ar-CH₂-Cl) undergo nucleophilic substitution at a saturated sp³ carbon. ucalgary.ca Primary benzyl halides typically favor SN2 pathways, while secondary and tertiary ones react via an SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.caquora.com The reaction can be a mix of SN1 and SN2 depending on the solvent and substituents. stackexchange.com
In contrast, this compound reacts at an sp² carbonyl carbon. Its solvolysis mechanism is best understood by examining related substituted benzoyl chlorides. Studies using the Grunwald-Winstein equation have been instrumental in elucidating these pathways. rsc.org
Associative Mechanism: Benzoyl chlorides with electron-withdrawing groups, such as p-nitrobenzoyl chloride, are known to react via an associative carbonyl addition pathway. nih.gov This mechanism shows a high sensitivity to solvent nucleophilicity and a low response to solvent ionizing power. Given that the combined electron-withdrawing effect of the 3-chloro and 4-cyano groups is significant, this compound is expected to react predominantly through this associative, addition-elimination mechanism.
Dissociative Mechanism: Benzoyl chlorides with strong electron-donating groups (e.g., p-methoxy) can show a greater tendency towards a dissociative, SN1-like mechanism, especially in weakly nucleophilic, highly ionizing solvents like hexafluoroisopropanol. nih.gov This proceeds through the formation of a stabilized benzoyl cation. As previously noted, this pathway is not viable for this compound.
Table 2: Influence of Substituents on the Solvolysis Mechanism of Benzoyl Chlorides
| Compound | Substituent(s) | Electronic Effect | Predominant Mechanism |
| p-Methoxybenzoyl chloride | -OCH₃ | Strong Electron-Donating | SN1-like (dissociative) with solvent participation rsc.org |
| p-Methylbenzoyl chloride | -CH₃ | Electron-Donating | SN1 with significant nucleophilic solvent participation rsc.org |
| Benzoyl chloride | -H | Neutral | Mixed/Solvent Dependent rsc.org |
| p-Chlorobenzoyl chloride | -Cl | Electron-Withdrawing | Associative / Addition-Elimination rsc.org |
| p-Nitrobenzoyl chloride | -NO₂ | Strong Electron-Withdrawing | Associative / Addition-Elimination nih.gov |
| This compound | -Cl, -CN | Strong Electron-Withdrawing | Predicted: Associative / Addition-Elimination |
Radical and Electron Transfer Processes in Reactivity
Beyond heterolytic pathways, benzoyl chlorides can also engage in reactions involving single electron transfer (SET) and radical intermediates, typically under photochemical or radiolytic conditions.
Pulse radiolysis studies have shown that benzoyl chloride can accept an electron to form a transient radical anion. rsc.org This species undergoes rapid dissociation (k = 3 × 10⁶ s⁻¹) to yield a benzoyl radical and a chloride ion. rsc.org This fundamental process opens up avenues for radical-based reactivity.
Recent research has demonstrated that electron transfer mechanisms are relevant for halides bearing electron-withdrawing groups. acs.org For instance, the coupling of benzyl halides with electron-deficient alkenes can proceed via a stepwise mechanism involving a radical anion intermediate when strong electron-withdrawing groups like nitro are present. When slightly less electron-withdrawing groups like nitrile are involved, the reaction can occur through a concerted electron transfer and bond-breaking process. acs.org
Applying this principle to this compound, it is plausible that under appropriate reductive conditions (e.g., photoredox catalysis), it could undergo a single electron transfer to form a radical anion. This intermediate would then likely fragment, eliminating a chloride ion to produce a 3-chloro-4-cyanobenzoyl radical. This acyl radical is a valuable intermediate for forming new carbon-carbon bonds, as seen in Giese-type hydroacylation reactions where acyl radicals generated from benzoyl chlorides add to alkenes. researchgate.net
Applications of 3 Chloro 4 Cyanobenzoyl Chloride in Complex Organic Synthesis
Synthesis of Advanced Heterocyclic Systems
The unique structural features of 3-chloro-4-cyanobenzoyl chloride make it an ideal precursor for the synthesis of various heterocyclic compounds. The presence of the reactive acyl chloride group facilitates cyclization reactions, while the cyano and chloro groups can be further functionalized to introduce desired substituents and build molecular complexity.
Construction of Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. jchemrev.comresearchgate.net The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.gov
This compound can be a key starting material in the multi-step synthesis of 1,3,4-oxadiazole-containing molecules. For instance, it can be converted to the corresponding acid hydrazide, which then serves as a precursor for the oxadiazole ring. While direct examples using this compound are not prevalent in the searched literature, the general synthetic strategies for 1,3,4-oxadiazoles are well-established. For example, 4-cyanobenzoyl chloride is used in the synthesis of heteroaromatic compounds containing 1,2,4-oxadiazole (B8745197) rings. sigmaaldrich.com These methods often involve reacting the benzoyl chloride derivative with an appropriate intermediate to form a diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride or thionyl chloride to yield the 1,3,4-oxadiazole ring. nih.gov The chloro and cyano functionalities on the phenyl ring of the resulting oxadiazole can then be further manipulated to create a library of derivatives for biological screening.
A related patent describes the use of 4-cyanobenzoyl chlorides in the preparation of trifluoromethyl-1,2,4-oxadiazoles, which have applications as fungicides. google.com This highlights the industrial relevance of cyanobenzoyl chlorides as precursors to bioactive oxadiazole-containing compounds.
Formation of Tetrazole and Isoxazole (B147169) Rings
Tetrazoles: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. nih.gov They are often used in medicinal chemistry as bioisosteres of carboxylic acids, offering improved metabolic stability and other favorable physicochemical properties. nih.gov The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097). nih.gov
This compound, with its cyano group, is a prime candidate for conversion into a tetrazole ring. The synthesis would typically involve reacting the cyano group with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, often in the presence of a Lewis acid or a protic acid. nih.govrug.nl A patent describes a process for preparing tetrazoles from aromatic cyano derivatives by treating the cyano compound with a trialkyltin halide and a metal azide in the presence of a base. google.com This methodology could be applied to this compound to generate the corresponding tetrazole derivative. The resulting compound, bearing an acyl chloride and a tetrazole ring, would be a highly versatile intermediate for further chemical transformations.
Isoxazoles: Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. nanobioletters.com They are found in a number of approved drugs and are known to exhibit a wide range of biological activities. nanobioletters.com A common route to isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. nih.gov
While direct synthesis of isoxazoles from this compound is not explicitly detailed in the provided search results, the cyano group can be a precursor to the nitrile oxide. This transformation typically involves conversion of the nitrile to an oxime, followed by oxidation. The resulting nitrile oxide can then undergo cycloaddition with a suitable dipolarophile to form the isoxazole ring. nih.gov 4-Cyanobenzoyl chloride has been utilized in the synthesis of new liquid crystalline compounds that feature the isoxazole ring. sigmaaldrich.com
Utility as a Building Block for Structurally Diverse Molecules
Beyond its role in heterocyclic synthesis, this compound is a valuable building block for a wide array of structurally diverse molecules, finding applications in both medicinal chemistry and materials science.
Precursor in the Synthesis of Active Pharmaceutical Intermediates and Analogs
The structural motifs present in this compound are found in various pharmaceutically active compounds. The chloro and cyano substituents can significantly influence the biological activity and pharmacokinetic properties of a molecule.
For example, the 3-chloro-4-cyanophenyl group is a key structural element in certain kinase inhibitors and other targeted therapies. The ability to introduce this group via the reactive acyl chloride functionality makes this compound a valuable intermediate in the synthesis of these complex drug candidates.
A study on the synthesis of rafoxanide, an anthelmintic drug, involves the use of related chlorinated and functionalized aromatic compounds. nih.gov While not directly using this compound, the synthetic strategies employed, such as the formation of amide bonds from acid chlorides and anilines, are directly applicable. nih.gov The synthesis of various bioactive compounds often relies on the coupling of functionalized benzoyl chlorides with amine-containing scaffolds.
Fabrication of Liquid Crystalline Materials
Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. The rigid, rod-like structure of many aromatic compounds makes them suitable cores for liquid crystalline molecules.
4-Cyanobenzoyl chloride is explicitly mentioned as a reactant in the synthesis of new liquid crystalline heteroaromatic compounds. sigmaaldrich.com The cyano group is a common terminal polar group in liquid crystal design, contributing to the necessary dipole moment and molecular ordering. The introduction of a chlorine atom, as in this compound, can further modulate the mesogenic properties by altering the molecular shape, polarity, and intermolecular interactions. A study on 4-chloro-1,3-diazobenzene bent-core liquid crystals demonstrated that the inclusion of a chlorine substituent can influence the mesogenic behaviors. chemrxiv.org Therefore, this compound is a promising building block for the synthesis of novel liquid crystalline materials with tailored properties.
Regioselective and Enantioselective Transformations employing this compound
The distinct electronic properties of the functional groups in this compound allow for a high degree of control in chemical transformations, particularly in regioselective reactions. Enantioselective transformations, while theoretically possible, are less commonly reported for this specific substrate.
Regioselective Transformations
Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org In this compound, the primary sites for nucleophilic attack are the carbonyl carbon of the acyl chloride and, to a much lesser extent, the carbon of the nitrile group. The acyl chloride is a highly reactive electrophile, making the carbonyl carbon exceptionally susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity is significantly greater than that of the nitrile group or the aromatic carbon-chlorine bond under standard conditions.
This differential reactivity allows for highly regioselective transformations where the acyl chloride is selectively targeted while the rest of the molecule remains unchanged. google.com This is a crucial feature in multi-step synthesis, enabling the introduction of a new functional group via the acyl chloride without protecting the cyano or chloro groups.
| Reactant | Nucleophile (Nu-H) | Primary Product | Reaction Selectivity |
|---|---|---|---|
| This compound | Alcohol (R-OH) | 3-Chloro-4-cyanobenzoate ester | The acyl chloride reacts selectively over the nitrile and aryl chloride. |
| This compound | Amine (R-NH₂) | 3-Chloro-4-cyanobenzamide | The acyl chloride reacts selectively over the nitrile and aryl chloride. |
| This compound | Water (H₂O) | 3-Chloro-4-cyanobenzoic acid | Hydrolysis of the acyl chloride is highly favored. |
Enantioselective Transformations
Enantioselective synthesis involves reactions that preferentially form one enantiomer (a non-superimposable mirror image) of a chiral product. While the this compound molecule itself is achiral, it can be involved in reactions that generate a new stereocenter.
The development of methods for enantioselective reactions, such as the α-chlorination of carbonyl compounds or reactions involving prochiral carbocations, often relies on sophisticated chiral catalysts. nih.gov For example, a chiral alcohol could react with the achiral this compound in a kinetic resolution process, or a chiral catalyst could direct a nucleophile to attack one of the two faces of the carbonyl group with preference, leading to an enantiomerically enriched product.
However, specific, well-documented examples of highly enantioselective transformations that employ this compound as a key substrate are not prevalent in the current body of scientific literature. The potential for such reactions exists and represents an area for future research, likely involving the design of specific chiral catalysts, such as chiral phosphines or N-heterocyclic carbenes, that can effectively differentiate between the prochiral faces of the acyl chloride group during a nucleophilic attack.
Theoretical and Computational Chemistry Studies of 3 Chloro 4 Cyanobenzoyl Chloride
Quantum Mechanical Investigations
Quantum mechanical calculations would be essential to understand the intrinsic properties of the 3-Chloro-4-cyanobenzoyl chloride molecule.
Geometry Optimization and Conformational Analysis
Methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) or Hartree-Fock methods would be employed to determine the most stable three-dimensional structure of the molecule. This would involve optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The planarity of the benzene (B151609) ring and the orientation of the acyl chloride and cyano groups would be of particular interest.
Electronic Structure Elucidation
The electronic properties of the molecule would be investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap would suggest higher reactivity. Furthermore, the charge distribution across the molecule would be calculated to identify electrophilic and nucleophilic sites, which is critical for predicting its behavior in chemical reactions.
Vibrational Spectra Prediction and Interpretation
Computational methods can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies would be assigned to specific stretching, bending, and torsional modes of the molecule. This theoretical spectrum could then be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Key vibrational modes would include the C=O stretching of the acyl chloride, the C≡N stretching of the cyano group, and the C-Cl stretching.
Computational Modeling of Reaction Pathways and Transition States
Theoretical modeling could be used to explore the mechanisms of reactions involving this compound. For instance, the acylation of a nucleophile could be modeled to determine the energy profile of the reaction, including the structures and energies of the transition states and any intermediates. This would provide insights into the reaction kinetics and the factors influencing the reaction pathway.
In Silico Design and Optimization of this compound Derivatives
Computational tools could be utilized for the in silico design of novel derivatives of this compound with desired properties. By systematically modifying the substituents on the benzene ring, it would be possible to tune the electronic and steric properties of the molecule. For example, derivatives with enhanced reactivity or specific electronic properties could be designed for applications in materials science or medicinal chemistry. Structure-activity relationship (SAR) studies could be performed computationally to guide the synthesis of the most promising candidates.
While the framework for such a computational study is well-established, the specific data and detailed findings for this compound are absent from the public scientific record. Further experimental and theoretical research is needed to fill this knowledge gap.
Advanced Analytical and Spectroscopic Characterization in Research on 3 Chloro 4 Cyanobenzoyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Chloro-4-cyanobenzoyl chloride, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The aromatic region would typically show three protons. Their chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the chloro, cyano, and benzoyl chloride groups.
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by identifying all carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the benzoyl chloride, the carbon of the cyano group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of this compound, offering valuable insights into its functional groups.
FT-IR Spectroscopy: The FT-IR spectrum is characterized by strong absorption bands corresponding to the vibrational modes of its functional groups. A prominent feature is the C=O stretching vibration of the acid chloride, typically appearing at a high frequency. The C≡N stretch of the cyano group will also be a sharp and intense band. Additionally, C-Cl stretching and aromatic C-H and C=C stretching vibrations will be present.
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) |
| C=O Stretch (Acid Chloride) | 1770 - 1815 |
| C≡N Stretch (Cyano) | 2220 - 2240 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, LC-MS/MS, GC-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and confirmation of the chemical formula (C₈H₃Cl₂NO). The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for identification.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): For less volatile samples or for mixture analysis, LC-MS/MS can be employed. This technique allows for the separation of the compound by liquid chromatography followed by mass analysis and fragmentation studies to further confirm the structure.
X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation
X-ray diffraction analysis of a single crystal of this compound can provide the definitive three-dimensional molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity and conformation of the molecule. The crystal packing arrangement, including any intermolecular interactions, can also be determined.
Correlation of Experimental and Computational Spectroscopic Data
Computational chemistry, particularly using methods like Density Functional Theory (DFT), can be used to predict the spectroscopic properties of this compound. These theoretical calculations can provide predicted NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and other molecular properties.
Future Research Directions and Emerging Avenues for 3 Chloro 4 Cyanobenzoyl Chloride
Development of Novel Organocatalytic and Biocatalytic Synthetic Methods
The conventional synthesis of benzoyl chlorides often involves harsh reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce significant waste. researchgate.net Future research will likely focus on developing greener and more efficient synthetic routes to 3-Chloro-4-cyanobenzoyl chloride using organocatalysis and biocatalysis.
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations. rsc.orgrsc.org A promising research avenue would be the development of organocatalytic methods for the direct conversion of 3-chloro-4-cyanobenzoic acid to its corresponding acyl chloride. This could involve the use of novel phosphine (B1218219), N-heterocyclic carbene (NHC), or hypervalent iodine-based catalysts that can activate the carboxylic acid under mild conditions. The exploration of acid-base ionic mixtures as thermally stable organocatalysts could also enable high-temperature, bulk polymerization reactions directly from the corresponding carboxylic acid, bypassing the need for isolating the acyl chloride. acs.org
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and sustainability. While the direct enzymatic synthesis of acyl chlorides is challenging due to their high reactivity in aqueous environments, future research could explore enzymatic pathways for the synthesis of this compound precursors. For instance, carboxylate reductases (CARs) have shown the ability to reduce carboxylic acids to aldehydes, which can then be converted to acyl chlorides. nih.gov The development of robust enzymes that can tolerate organic solvents or the use of immobilized enzymes in flow chemistry setups could pave the way for biocatalytic production of this reactive intermediate.
| Catalyst Type | Potential Application in this compound Synthesis | Anticipated Advantages |
| Organocatalysts | Direct conversion of 3-chloro-4-cyanobenzoic acid | Metal-free, milder reaction conditions, reduced waste |
| Biocatalysts | Synthesis of precursors like 3-chloro-4-cyanobenzaldehyde | High selectivity, environmentally benign, sustainable |
Exploration of Unconventional Reactivity Patterns and Derivatization
The presence of three distinct functional groups in this compound opens up possibilities for novel chemical transformations beyond standard acylation reactions.
A key area of future research is the exploration of unconventional coupling reactions . Recent advancements in catalysis have enabled the use of aroyl chlorides in reactions that were not traditionally feasible. For example, the palladium-catalyzed functional group metathesis between aroyl chlorides and aryl iodides presents an exciting opportunity for the synthesis of novel biaryl ketones. ethz.chnih.gov Applying this methodology to this compound could lead to a diverse range of derivatives with tunable electronic and steric properties. Furthermore, exploring its participation in C-H activation and cross-coupling reactions could provide direct routes to complex polycyclic and heterocyclic systems. nih.govrsc.org The visible-light photoredox catalysis of aroyl chlorides to generate acyl radicals is another emerging area that could be exploited to forge new carbon-carbon bonds under mild, redox-neutral conditions. rsc.org
The strategic derivatization of the nitrile and chloro-substituents, either before or after the reaction of the acyl chloride, offers another layer of synthetic versatility. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each leading to a distinct class of compounds with potentially unique properties. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, further expanding the accessible chemical space.
| Reaction Type | Potential Outcome with this compound | Significance |
| Functional Group Metathesis | Synthesis of novel biaryl ketones | Access to new molecular scaffolds |
| C-H Activation/Cross-Coupling | Formation of polycyclic and heterocyclic structures | Efficient construction of complex molecules |
| Photoredox Catalysis | Generation of acyl radicals for C-C bond formation | Mild and sustainable synthetic routes |
| Nitrile Group Derivatization | Conversion to amides, amines, or tetrazoles | Introduction of new functionalities and properties |
| Chloro-Substituent Modification | Nucleophilic substitution or cross-coupling | Further diversification of the molecular structure |
Advanced Computational Tools for Predictive Synthesis and Materials Design
The development of novel synthetic methods and materials can be significantly accelerated by the use of advanced computational tools.
Predictive synthesis using machine learning (ML) and artificial intelligence (AI) is a rapidly growing field. stanford.edueurekalert.org By training algorithms on large datasets of chemical reactions, it is possible to predict the outcomes of reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. acs.orgnih.govmit.edu Future research could involve developing ML models specifically trained on the reactivity of substituted benzoyl chlorides to predict the most likely products of reactions involving this compound with various nucleophiles and under different catalytic systems. stanford.edueurekalert.org
Quantum chemical calculations can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules. rsc.orgresearchgate.netrsc.org These calculations can be employed to understand the unconventional reactivity patterns of this compound, guiding the design of experiments and the development of new catalysts. For instance, density functional theory (DFT) calculations can be used to model the energy barriers for different reaction pathways, helping to rationalize and predict selectivity.
In the realm of materials design , computational screening can be used to predict the properties of polymers and other materials derived from this compound before their synthesis. researchgate.netuta.eduacs.org By simulating properties such as thermal stability, mechanical strength, and electronic band structure, researchers can identify promising candidates for high-performance applications, such as in polymers and covalent organic frameworks (COFs). uta.edumdpi.com
| Computational Tool | Application for this compound | Impact on Research |
| Machine Learning/AI | Predicting reaction outcomes and optimizing synthetic conditions | Accelerates the discovery of new reactions and derivatives |
| Quantum Chemical Calculations | Elucidating reaction mechanisms and electronic properties | Provides fundamental understanding and guides experimental design |
| Computational Screening | Predicting properties of derived materials (polymers, COFs) | Enables rational design of materials with desired functionalities |
Interdisciplinary Applications in Materials Science, Chemical Biology, and Beyond
The unique combination of functional groups in this compound makes it a highly attractive building block for a variety of interdisciplinary applications.
In materials science , this compound can serve as a key monomer for the synthesis of high-performance polymers . wikipedia.org The rigidity of the benzene (B151609) ring and the polarity of the nitrile group can contribute to enhanced thermal stability and mechanical properties. Its trifunctional nature also makes it an ideal candidate for the construction of covalent organic frameworks (COFs) , which are porous crystalline materials with applications in gas storage, catalysis, and electronics. nih.govnih.govchemscene.com The presence of the chloro and cyano groups allows for post-synthetic modification of the COF, enabling the tuning of its properties for specific applications.
In chemical biology , this compound and its derivatives can be used to develop chemical probes for studying biological systems. researchgate.netnih.govnih.govresearchgate.net The reactive acyl chloride can be used to covalently label proteins and other biomolecules, allowing for their identification and functional characterization. The nitrile group can be used as a handle for the attachment of fluorophores or other reporter groups. The development of small molecule electrophilic probes from this scaffold could lead to new tools for drug discovery and diagnostics.
Beyond these areas, the unique electronic properties imparted by the chloro and cyano substituents could be exploited in the development of novel liquid crystals , dyes , and other functional organic materials . wikipedia.org The versatility of this compound ensures its continued relevance in the exploration of new scientific frontiers.
| Field of Application | Potential Use of this compound | Significance and Future Prospects |
| Materials Science | Monomer for high-performance polymers and COFs | Development of advanced materials with tailored properties |
| Chemical Biology | Scaffold for the design of chemical probes | New tools for studying biological processes and drug discovery |
| Organic Electronics | Precursor for liquid crystals and functional dyes | Creation of novel materials for displays and sensing applications |
Q & A
Q. Methodological Example :
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination with SOCl₂ | Reflux, 80°C, 6 hrs, anhydrous | 75–85% | |
| PCl₅-mediated | RT, 12 hrs, DCM solvent | 60–70% |
Data Analysis : Excess SOCl₂ improves yield but requires rigorous drying. Side products (e.g., anhydrides) form if hydroxyl groups are present .
What spectroscopic and crystallographic methods confirm the structure of this compound?
Basic Research Question
- NMR :
- IR : Strong C≡N stretch at ~2230 cm⁻¹; C=O at ~1760 cm⁻¹ .
- X-ray Crystallography : Monoclinic crystal system with bond angles confirming planar geometry (e.g., C-Cl bond length ~1.74 Å) .
Advanced Tip : Synchrotron XRD resolves electron density maps for reactive intermediates .
How do electronic effects of substituents influence nucleophilic acyl substitution reactivity?
Advanced Research Question
The electron-withdrawing -Cl and -CN groups activate the carbonyl carbon toward nucleophiles (e.g., amines, alcohols):
- Mechanistic Insight :
- Inductive effect : -CN increases electrophilicity of C=O, accelerating attack by weak nucleophiles (e.g., water requires acid catalysis) .
- Resonance effects : -Cl meta to -CN reduces conjugation, limiting stabilization of transition states.
Q. Methodology :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., aniline vs. ethanol) using HPLC .
- DFT Calculations : HOMO-LUMO gaps predict regioselectivity in derivative formation .
What are the challenges in synthesizing anhydride or amide derivatives under anhydrous conditions?
Advanced Research Question
- Moisture Sensitivity : Trace water hydrolyzes the chloride to benzoic acid. Use molecular sieves or Schlenk techniques .
- Byproduct Formation : Excess amine leads to dimerization; stoichiometric control (1:1 ratio) is critical.
- Example Protocol :
How can chromatographic techniques resolve and quantify reaction byproducts?
Q. Methodological Focus
- HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10) detects hydrolyzed acid (Rt = 3.2 min) vs. target chloride (Rt = 5.8 min) .
- GC-MS : Capillary column (DB-5) for volatile derivatives (e.g., methyl esters). Monitor m/z 154 (Cl⁻ loss fragment) .
Data Contradictions : Some methods may co-elute isomers; orthogonal techniques (e.g., 2D NMR) resolve ambiguities .
What computational models predict the compound’s reactivity in catalytic systems?
Advanced Research Question
- DFT/Molecular Dynamics : Simulate transition states for acylation reactions. Key parameters:
- Activation energy for nucleophilic attack: ~25 kcal/mol .
- Solvent effects (e.g., DMF stabilizes intermediates via H-bonding) .
- Docking Studies : Predict binding affinity with serine hydrolases for biomedical applications .
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE : Impervious gloves (e.g., nitrile), goggles, and fume hood use mandatory .
- Spill Management : Neutralize with sodium bicarbonate; avoid water to prevent HCl release .
- Storage : Desiccator at -20°C; argon atmosphere prevents moisture ingress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
